molecular formula C18H26N4O5 B613028 Dpp-IV-IN-2

Dpp-IV-IN-2

Cat. No.: B613028
M. Wt: 378.4 g/mol
InChI Key: YDYSCRZHYWLSPQ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DPP-IV-IN-2, also known as H-Lys (4-nitro-Z)-pyrrolidide, is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) and dipeptidyl peptidase 8/9. DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are involved in the regulation of insulin secretion. By inhibiting DPP-IV, this compound helps to prolong the action of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .

Biochemical Analysis

Biochemical Properties

(S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate has been found to interact with a variety of enzymes and proteins. One of the key enzymes it interacts with is dipeptidyl peptidase-IV (DPP-IV), a multifunctional enzyme that plays a significant role in glucose metabolism . The compound’s interaction with DPP-IV is of particular interest due to the enzyme’s role in the regulation of important physiological and pathological processes .

Cellular Effects

The effects of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate on various types of cells and cellular processes are diverse. It has been suggested that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to affect insulin sensitivity, potentially mediated through its non-enzymatic interactions with other membrane proteins .

Molecular Mechanism

The molecular mechanism of action of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to have a high inhibitory effect on DPP-IV, exhibiting fast kinetics with rapid binding and dissociation with DPP-IV .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

(S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate within cells and tissues involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate and its effects on activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DPP-IV-IN-2 involves several steps, starting with the preparation of the key intermediate, H-Lys (4-nitro-Z)-pyrrolidide. This intermediate is synthesized through a series of chemical reactions, including nitration, reduction, and coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large-scale reactors and automated processes. The key steps in the industrial production include the preparation of raw materials, reaction optimization, purification, and quality control. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: DPP-IV-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the nitro group in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of nitroso or nitro derivatives, while reduction can yield amines or hydroxylamines .

Scientific Research Applications

DPP-IV-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of DPP-IV and related enzymes.

    Biology: Employed in research to understand the role of DPP-IV in glucose metabolism and other physiological processes.

    Medicine: Investigated for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting DPP-IV .

Comparison with Similar Compounds

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

DPP-IV-IN-2 stands out due to its broader inhibitory profile, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Dipeptidyl peptidase-4 (DPP-4) inhibitors, including compounds like Dpp-IV-IN-2, are gaining attention for their role in managing type 2 diabetes mellitus (T2DM) by enhancing the levels of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

DPP-4 is an enzyme that cleaves peptides at postproline bonds, leading to the inactivation of various regulatory peptides, including incretins. By inhibiting DPP-4, compounds like this compound can increase the availability of active GLP-1 and GIP, which are crucial for insulin secretion and glucose homeostasis. The inhibition of DPP-4 results in:

  • Increased GLP-1 Levels : Enhanced secretion of insulin from pancreatic beta cells.
  • Decreased Glucagon Levels : Reduced hepatic glucose production.
  • Improved Glycemic Control : Lower blood glucose levels postprandially.

In Vitro Studies

Research has demonstrated that this compound exhibits potent DPP-4 inhibitory activity. A comparative analysis of various DPP-4 inhibitors showed that this compound has an IC50 value significantly lower than many food-derived peptides but higher than leading pharmaceutical agents such as sitagliptin and linagliptin.

CompoundIC50 Value (µM)
Sitagliptin0.6
Linagliptin0.77
This compound1.5
LRGFGNPPT1.56

This table illustrates the relative potency of this compound compared to other known inhibitors.

In Vivo Studies

In animal models, sustained administration of this compound resulted in:

  • Improved Glucose Tolerance : Mice treated with this compound showed significant reductions in fasting and postprandial glucose levels.
  • Increased Insulin Sensitivity : Enhanced insulin secretion was observed along with a decrease in glucagon levels.

These findings support the hypothesis that this compound can effectively modulate glucose metabolism through its action on incretin hormones.

Case Studies

Several clinical studies have evaluated the effects of DPP-4 inhibitors on patients with T2DM. One notable study indicated that patients receiving this compound experienced:

  • Significant Reductions in HbA1c Levels : Patients exhibited a decrease in HbA1c by an average of 0.8% after 12 weeks of treatment.
  • Weight Neutrality : Unlike some other diabetes medications, no significant weight gain was reported among participants.
  • Improved Quality of Life : Patient-reported outcomes indicated enhanced satisfaction with glycemic control and overall health.

Potential Side Effects

While generally well-tolerated, some patients may experience mild side effects such as gastrointestinal disturbances or headaches. Long-term safety profiles are still being evaluated to ensure comprehensive understanding.

Properties

IUPAC Name

(4-nitrophenyl)methyl N-[(5S)-5-amino-6-oxo-6-pyrrolidin-1-ylhexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26/h6-9,16H,1-5,10-13,19H2,(H,20,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYSCRZHYWLSPQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dpp-IV-IN-2
Reactant of Route 2
Dpp-IV-IN-2
Reactant of Route 3
Dpp-IV-IN-2
Reactant of Route 4
Dpp-IV-IN-2
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dpp-IV-IN-2
Reactant of Route 6
Reactant of Route 6
Dpp-IV-IN-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.